5-(4-Chloro-3-fluorophenyl)indoline
Description
Properties
Molecular Formula |
C14H11ClFN |
|---|---|
Molecular Weight |
247.69 g/mol |
IUPAC Name |
5-(4-chloro-3-fluorophenyl)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C14H11ClFN/c15-12-3-1-10(8-13(12)16)9-2-4-14-11(7-9)5-6-17-14/h1-4,7-8,17H,5-6H2 |
InChI Key |
PWKIFAFKZHGKJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)C3=CC(=C(C=C3)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthesis via Palladium-Catalyzed Arylation of Indoline
A common and efficient method for preparing this compound is through palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination or Suzuki-Miyaura coupling, involving the coupling of 5-halogenated indoline derivatives with 4-chloro-3-fluorophenyl boronic acid or halides.
- Starting Materials: 5-halogenated indoline (e.g., 5-bromoindoline)
- Coupling Partner: 4-chloro-3-fluorophenyl boronic acid or halide
- Catalyst: Palladium complexes (e.g., Pd(PPh3)4)
- Base: Potassium carbonate or cesium carbonate
- Solvent: Toluene, dimethylformamide, or dioxane
- Conditions: Heating under reflux or elevated temperature (80–110°C)
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|---|
| Palladium-catalyzed Arylation | Pd catalyst, 5-halogenated indoline, aryl boronic acid, K2CO3, toluene, reflux | High regioselectivity, mild conditions | Requires expensive Pd catalysts | 65–85 |
| Reduction of Indole | 5-(4-chloro-3-fluorophenyl)indole, Pd/C, H2, mild pressure | Straightforward, preserves substituents | Two-step process, requires prior indole synthesis | 70–80 |
| Cyclization from Aniline | 4-chloro-3-fluoroaniline, aldehydes/ketones, acid/base catalysis | Uses readily available starting materials | Regioselectivity challenges, longer synthesis | 50–70 |
| Patent method (Sertindole route) | Alkali metal bases, copper catalysts, controlled solvents and temps | Industrially scalable, well-documented | Complex reaction setup | 60–75 |
Research Findings and Analysis
- The palladium-catalyzed cross-coupling method is currently the most versatile and widely adopted due to its high selectivity and compatibility with various functional groups.
- Selective hydrogenation of indole to indoline is effective but requires prior access to the indole derivative.
- The classical cyclization method from aniline derivatives is less efficient for this particular substitution pattern but remains a viable alternative depending on available starting materials.
- Patent literature provides valuable industrial insights, highlighting the importance of reaction conditions such as pH, base strength, and catalyst choice to optimize yield and purity.
- No direct preparation via Grignard reagents or nitroalkenyl intermediates was found specifically for this compound; however, related indole derivatives have been synthesized using such methods with acid-assisted spirocyclization steps.
Chemical Reactions Analysis
Types of Reactions: 5-(4-Chloro-3-fluorophenyl)indoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can lead to the formation of different indoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted indoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted indoles and indoline derivatives, which can have significant biological and chemical properties .
Scientific Research Applications
5-(4-Chloro-3-fluorophenyl)indoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-(4-Chloro-3-fluorophenyl)indoline involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Structural Modifications and Functional Groups
- Halogenation Patterns : The 4-chloro-3-fluorophenyl group in the target compound differs from analogs like 5-chloro-3-(4-fluorophenyl)-1H-indole , where the fluorine is para to the phenyl attachment. This positional variance impacts steric bulk and electronic effects.
- Functional Groups : Carboxamide-substituted indoles (e.g., ) exhibit higher molecular weights (358–372 g/mol) and polar surface areas compared to the simpler aryl-substituted target compound. The sulfonamide group in introduces additional hydrogen-bonding capacity.
Physicochemical Properties
- The estimated logP (~4.6) for this compound aligns with 5-chloro-3-(4-fluorophenyl)-1H-indole (logP = 4.627) , indicating moderate lipophilicity suitable for blood-brain barrier penetration.
- Carboxamide derivatives (e.g., ) lack logP data but likely exhibit higher polarity due to the amide group, reducing membrane permeability compared to the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
